molecular formula C15H26Cl2N4O6 B1682144 Valopicitabine dihydrochloride CAS No. 640725-71-9

Valopicitabine dihydrochloride

Cat. No. B1682144
M. Wt: 429.3 g/mol
InChI Key: XENHXZMAOSTXGD-DSMKLBDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valopicitabine dihydrochloride is an antiviral drug developed as a treatment for hepatitis C . It is a prodrug that is converted inside the body to the active form, 2’-C-methylcytidine triphosphate . It acts as an RNA-dependent RNA polymerase inhibitor .


Synthesis Analysis

Valopicitabine is synthesized as a 3’-O-l-valinyl ester derivative of 2’-C-methylcytidine . This synthesis was designed to overcome the low oral bioavailability of 2’-C-methylcytidine .


Molecular Structure Analysis

The molecular formula of Valopicitabine dihydrochloride is C15H26Cl2N4O6 . Its InChI Key is XENHXZMAOSTXGD-DSMKLBDQSA-N .


Chemical Reactions Analysis

Upon administration, valopicitabine is converted into 2’-C-methylcytidine . Upon phosphorylation into its 5-triphosphate form, this metabolite inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This blocks the production of HCV RNA and thus viral replication .


Physical And Chemical Properties Analysis

Valopicitabine dihydrochloride has a molecular weight of 429.3 g/mol . It has a water solubility of 7.77 mg/mL . Its logP values are -0.8 (ALOGPS) and -1.5 (Chemaxon) . It has a pKa (Strongest Acidic) of 12.59 and a pKa (Strongest Basic) of 7.48 .

Scientific Research Applications

  • Hepatitis C Virus (HCV) Treatment

    • Valopicitabine dihydrochloride is primarily investigated as a treatment for Hepatitis C virus infection. It is a potent and specific polymerase inhibitor of HCV, developed for potential use in HCV infection therapy (Toniutto et al., 2007).
    • Clinical trials, including phase IIa and phase IIb, have been conducted to evaluate its effectiveness in both treatment-naive HCV patients and those who have previously failed pegylated IFN and ribavirin combination therapy (Toniutto et al., 2007).
  • Drug Interactions and Combination Therapies

    • Studies have shown that ribavirin can antagonize the in vitro anti-HCV activity of 2′-C-methylcytidine, the active component of valopicitabine. This finding is crucial for planning clinical studies and combination therapies involving valopicitabine (Coelmont et al., 2006).
  • Pharmacokinetics and Synthesis

    • The synthesis and pharmacokinetics of valopicitabine (NM283), a prodrug of 2'-C-methylcytidine, have been detailed. The development of this prodrug aimed to improve the oral bioavailability of 2'-C-methylcytidine, thus enhancing its therapeutic potential against HCV (Pierra et al., 2006).
  • Genetic Diversity Impact on Drug Efficacy

    • The efficacy of valopicitabine across different HCV genotypes has been studied, focusing on amino acid polymorphisms in the HCV NS5B polymerase that may affect drug activity and efficacy. Understanding these genetic variations is key to optimizing valopicitabine's use across diverse HCV strains (Demetriou & Kostrikis, 2010).
  • Broader Antiviral Applications

    • Beyond HCV, valopicitabine's active component, 2'-C-methylcytidine, has shown in vitro activity against a range of RNA viruses, including bovine viral diarrhea virus, yellow fever virus, West Nile virus, and dengue-2 virus. This suggests potential broader applications in treating various viral infections (Pierra et al., 2006).
  • Development of Analogues

    • Research efforts have been directed towards designing and synthesizing isonucleosides similar to valopicitabine, aiming to mimic its potent antiviral properties. These efforts are part of the ongoing search for new and effective antiviral drugs (Bouisset et al., 2008).

Safety And Hazards

As of now, Valopicitabine dihydrochloride is classified as an investigational drug in the US . More research is needed to fully understand its safety profile.

Future Directions

Valopicitabine dihydrochloride has only progressed as far as Phase III clinical trials . Future research will likely focus on further clinical trials to assess its efficacy and safety in larger patient populations.

properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENHXZMAOSTXGD-DSMKLBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valopicitabine dihydrochloride

CAS RN

640725-71-9
Record name Valopicitabine dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640725719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALOPICITABINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KNU786IT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valopicitabine dihydrochloride
Reactant of Route 2
Valopicitabine dihydrochloride
Reactant of Route 3
Valopicitabine dihydrochloride
Reactant of Route 4
Valopicitabine dihydrochloride
Reactant of Route 5
Valopicitabine dihydrochloride
Reactant of Route 6
Valopicitabine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.